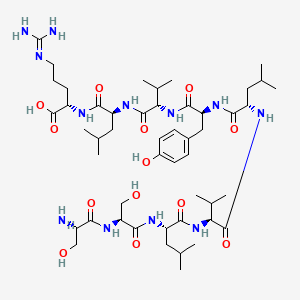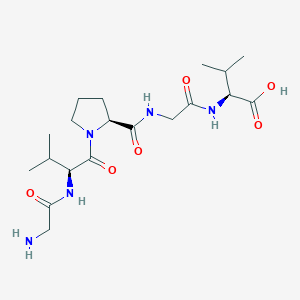![molecular formula C6H7N5O B14230287 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine CAS No. 825611-96-9](/img/structure/B14230287.png)
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group at the 4-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-2-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the triazolopyridine core. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit the activity of certain kinases or interact with nucleic acids to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2H-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-d]pyridine: Similar structure but different positioning of the triazole ring.
Uniqueness
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is unique due to its specific arrangement of the triazole and pyridine rings, as well as the presence of the methoxy and amine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
825611-96-9 |
|---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-methoxy-2H-triazolo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-6-5-3(9-11-10-5)2-4(7)8-6/h2H,1H3,(H2,7,8)(H,9,10,11) |
InChI Key |
NYNZRUZKZRTVHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC2=NNN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
silane](/img/structure/B14230231.png)




![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)



![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
methanone](/img/structure/B14230294.png)
